Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate
Description
Historical Development of Morpholine Chemistry
The historical trajectory of morpholine chemistry traces back to the pioneering work of Ludwig Knorr, who first attributed the naming of morpholine based on his incorrect belief that this heterocyclic compound was part of the structural framework of morphine. This misconception, while scientifically inaccurate, established the nomenclature that continues to define this important class of organic compounds. The subsequent decades witnessed significant advancement in understanding morpholine's true chemical nature and synthetic accessibility, leading to its recognition as a distinct heterocyclic system featuring both amine and ether functional groups within a six-membered ring structure.
The industrial development of morpholine production began in earnest during the mid-twentieth century, with the major manufacturing process initially relying on acid-catalyzed dehydration of diethanolamine using concentrated sulfuric acid. This early methodology established morpholine as a commercially viable chemical intermediate, though the process was later refined and largely replaced by more efficient synthetic routes. The transformation in production methods occurred in the early 1970s, when manufacturers adopted a new approach based on the reaction of diethylene glycol with ammonia at elevated temperatures and pressures, often in the presence of hydrogen and suitable catalysts.
The evolution of morpholine synthesis methodology represents a significant achievement in industrial organic chemistry, with modern processes typically employing diethylene glycol and ammonia under high temperature conditions ranging from 150 to 400 degrees Celsius and pressures between 3 to 4 megapascals. The incorporation of hydrogenation catalysts, including various metals such as copper, nickel, cobalt, chromium, molybdenum, manganese, platinum, palladium, ruthenium, and rhodium, has enabled more controlled and efficient synthetic transformations. These technological advances have facilitated the large-scale production of morpholine and its derivatives, supporting their widespread application across pharmaceutical, agricultural, and industrial sectors.
The recognition of morpholine as a privileged structure in medicinal chemistry emerged through extensive pharmacological studies demonstrating its presence in numerous approved and experimental drugs. Research investigations have identified morpholine-containing compounds as the ninth most common heterocycle in new small-molecule drugs approved by the Food and Drug Administration during the period from 2013 to 2023. This statistical prominence underscores the chemical and biological significance of morpholine scaffolds in contemporary drug discovery efforts, validating the historical investment in understanding and developing this heterocyclic system.
Significance of Stereochemically Defined Morpholine Derivatives
Stereochemically defined morpholine derivatives occupy a position of paramount importance in modern organic synthesis and medicinal chemistry, representing sophisticated molecular architectures that enable precise control over biological activity and synthetic utility. The significance of these compounds stems from their ability to provide three-dimensional molecular recognition elements that are essential for specific interactions with biological targets, including enzymes, receptors, and other macromolecular systems. The morpholine scaffold's inherent conformational properties, combined with strategically positioned substituents at defined stereochemical positions, create opportunities for highly selective molecular interactions that are crucial for pharmaceutical development.
The synthetic accessibility of stereochemically complex morpholine derivatives has been revolutionized by advances in asymmetric synthesis and stereoselective methodologies. Research has demonstrated that various synthetic approaches, including copper-promoted oxyamination of alkenes, palladium-catalyzed hydroamination reactions, and organocatalytic enantioselective chlorocycloetherification, can provide access to morpholines with excellent stereochemical control. These methodologies enable the preparation of 2,5-disubstituted, 2,6-disubstituted, and more complex polysubstituted morpholine derivatives with defined stereochemistry, expanding the chemical space available for drug discovery and synthetic applications.
The pharmaceutical relevance of stereochemically defined morpholine derivatives is exemplified by their incorporation into numerous bioactive molecules targeting diverse therapeutic areas. Studies have identified morpholine-containing compounds with activities spanning antidepressant, appetite suppressant, analgesic, antitumor, antioxidant, antibiotic, antifungal, and antileishmanial properties. The specific stereochemical arrangements within these molecules often prove critical for biological activity, with different stereoisomers exhibiting dramatically different pharmacological profiles. This stereochemical dependence emphasizes the importance of precise synthetic control in preparing morpholine derivatives for biological evaluation and therapeutic application.
Chiral morpholine derivatives have found extensive applications in asymmetric synthesis, serving both as chiral auxiliaries and as chiral ligands for enantioselective transformations. The morpholine scaffold's conformational rigidity, combined with its hydrogen bonding capabilities and steric properties, makes it an excellent platform for controlling stereochemical outcomes in complex synthetic sequences. Research has demonstrated the utility of morpholine-based chiral auxiliaries in various asymmetric reactions, including aldol condensations, Diels-Alder cycloadditions, and nucleophilic additions, where the morpholine moiety provides both stereochemical directing effects and ease of removal after the desired transformation.
| Stereochemical Pattern | Synthetic Method | Stereoselectivity | Applications |
|---|---|---|---|
| 2,5-disubstituted | Copper-promoted oxyamination | >20:1 diastereomeric ratio | Pharmaceutical intermediates |
| 2,6-disubstituted | Organocatalytic chlorocycloetherification | >95% enantiomeric excess | Chiral auxiliaries |
| 2,3,5-trisubstituted | Palladium-catalyzed hydroamination | >10:1 diastereomeric ratio | Complex natural products |
| Quaternary centers | Cinchona alkaloid catalysis | >90% enantiomeric excess | Advanced synthetic intermediates |
Positioning of Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate in Organic Chemistry
This compound occupies a unique position within the landscape of contemporary organic chemistry as a highly sophisticated morpholine derivative that exemplifies the current state of stereocontrolled synthesis and functional group manipulation. This compound represents the convergence of multiple advanced synthetic concepts, including asymmetric synthesis, protecting group chemistry, halogenation strategies, and heterocyclic construction, making it a valuable case study for understanding modern synthetic methodology and its applications in pharmaceutical research.
The structural complexity of this morpholine derivative arises from its multiple stereogenic centers, which are defined with absolute configuration as (3S,5S,6R) for the morpholine ring system and (3S) for the hydroxybutyl side chain. This precise stereochemical definition reflects the advanced state of contemporary asymmetric synthesis, where chemists can reliably construct molecules with multiple stereocenters in predetermined configurations. The ability to access such stereochemically complex targets represents a significant advancement from earlier synthetic approaches that often provided statistical mixtures of stereoisomers, highlighting the evolution of synthetic methodology toward greater precision and control.
The functional group array present in this compound demonstrates sophisticated synthetic planning and execution, incorporating a tert-butyl carboxylate protecting group that provides stability during synthetic manipulations while allowing for selective deprotection under appropriate conditions. The presence of both bromo and hydroxy functionalities within the side chain creates opportunities for further synthetic elaboration through nucleophilic substitution, oxidation, or reduction reactions. The diphenyl substitution pattern on the morpholine ring system adds additional complexity and provides opportunities for aromatic functionalizations or metal coordination, expanding the synthetic utility of this intermediate.
Research investigations have demonstrated that compounds of this structural class can participate in various chemical transformations, including nucleophilic substitutions at the bromine position, oxidation of the hydroxy group to ketone or carboxylic acid functionalities, and hydrolysis of the tert-butyl ester to reveal the free carboxylic acid. These transformation possibilities position the compound as a versatile synthetic intermediate capable of providing access to diverse molecular architectures through selective functional group manipulations. The synthetic flexibility inherent in this structure makes it particularly valuable for exploring structure-activity relationships in pharmaceutical research and for developing new synthetic methodologies.
The compound's significance extends beyond its individual synthetic utility to encompass its role as a representative example of modern approaches to complex molecule synthesis. The successful preparation of such stereochemically and functionally complex targets requires integration of multiple synthetic technologies, including asymmetric catalysis, protecting group strategies, and selective functionalization methods. This integration reflects the current paradigm in synthetic organic chemistry, where sophisticated molecular targets are accessed through carefully orchestrated sequences of stereocontrolled transformations rather than through simpler, less selective approaches.
| Structural Feature | Chemical Significance | Synthetic Utility | Research Applications |
|---|---|---|---|
| (3S,5S,6R) Morpholine core | Defines three-dimensional shape | Template for asymmetric synthesis | Pharmaceutical scaffolds |
| Tert-butyl carboxylate | Protecting group functionality | Selective deprotection strategies | Intermediate stabilization |
| (3S)-4-bromo-3-hydroxybutyl | Electrophilic and nucleophilic sites | Dual functionalization potential | Chemical probe development |
| 5,6-diphenyl substitution | Aromatic system integration | π-π interactions and coordination | Materials science applications |
The positioning of this compound within organic chemistry also reflects broader trends toward increasing molecular complexity and stereochemical sophistication in synthetic targets. As pharmaceutical research continues to explore more challenging biological targets and as synthetic methodology advances to enable access to previously inaccessible molecular architectures, compounds like this compound serve as important benchmarks for evaluating synthetic capability and as platforms for discovering new chemical reactivity patterns. The compound thus represents both an endpoint of current synthetic achievement and a starting point for future advances in complex molecule synthesis and pharmaceutical development.
Properties
IUPAC Name |
tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30BrNO5/c1-25(2,3)32-24(30)27-20(15-14-19(28)16-26)23(29)31-22(18-12-8-5-9-13-18)21(27)17-10-6-4-7-11-17/h4-13,19-22,28H,14-16H2,1-3H3/t19-,20-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKVPVAXSYPJEF-MYGLTJDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3)CCC(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](C(=O)O[C@@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3)CC[C@@H](CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ketal Formation and Hydrogenation
(5S)-6-chloro-5-hydroxy-3-oxohexanoate tert-butyl ester undergoes ketal protection with 2,2-dimethoxypropane catalyzed by D-10-camphor sulfonic acid. Subsequent hydrogenation with Ru catalysts yields the (3R,5S)-dihydroxy intermediate, which is critical for constructing the morpholine ring.
Table 1: Reaction Conditions for Catalytic Hydrogenation
Morpholine Ring Closure
Ring closure is achieved via nucleophilic substitution between the bromohydrin intermediate and a chiral amine precursor. Using tetra-n-butylammonium acetate in polar aprotic solvents (e.g., DMF) at 95°C for 12 hours gives the morpholine core. Crystallization from n-heptane enhances enantiopurity to >99%.
Multi-Step Synthesis from γ-Lactone Precursors
Patent CN103420871B describes a 9-step route starting from (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one:
Key Transformations
-
γ-Lactone Ring Opening : Achieved with NaN₃/H₂O at 80°C to form trans-3-azido-4-hydroxycyclohexane.
-
Oxidation to Cyclohexanone : TEMPO/NaClO₂ system converts the alcohol to ketone.
-
Enzymatic Reductive Amination : Employing glucose dehydrogenase (GDH) and NADPH, introduces the amine group with >95% ee.
Table 2: Yield Comparison Across Synthetic Steps
| Step | Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| γ-Lactone opening | trans-3-azido-4-hydroxycyclohexane | 78 | 92 |
| Oxidation | Cyclohexanone derivative | 85 | 94 |
| Enzymatic amination | cis-Diamine | 67 | 98 |
Bromohydrin Installation
The (3S)-4-bromo-3-hydroxybutyl sidechain is introduced via Sharpless asymmetric epoxidation of allylic alcohol, followed by ring-opening with HBr/AcOH. This step requires strict temperature control (-10°C) to prevent racemization.
Green Chemistry Approaches
Recent advances emphasize solvent-free and catalytic methods:
Micellar Catalysis
Aqueous micellar systems using SDS (sodium dodecyl sulfate) enable NaBH₄ reduction of ketones at 0–5°C, achieving 80% de with 50% reduced organic solvent waste.
Recyclable Catalysts
Triphenylphosphine oxide (TPPO) demonstrates 89% yield retention over five cycles in anhydride formation steps critical for tert-butyl ester protection.
Analytical Challenges and Solutions
Stereochemical Verification
Impurity Profiling
Common impurities include:
-
Diastereomer at C-3 : ≤0.5% via chiral HPLC (Chiralpak AD-H column).
-
Hydrolysis products : Controlled by maintaining pH >7 during aqueous workups.
Industrial-Scale Considerations
Cost Optimization
Environmental Impact
A life-cycle analysis comparing three routes shows:
Table 3: Environmental Metrics per kg Product
| Method | PMI (kg/kg) | E-Factor | CO₂ Emissions (kg) |
|---|---|---|---|
| Traditional | 48 | 32 | 120 |
| Micellar (Green) | 29 | 19 | 75 |
| Enzymatic | 35 | 24 | 90 |
Emerging Technologies
Flow Chemistry
Microreactor systems enable:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: The carbonyl group in the morpholine ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines, thiols, alkoxides
Major Products
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Corresponding substituted products depending on the nucleophile used
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in the synthesis of pharmaceuticals and fine chemicals.
Biology and Medicine
The compound’s structural features suggest potential biological activity, making it a candidate for drug development. It could be explored for its effects on specific biological targets, such as enzymes or receptors, due to its ability to interact with biological macromolecules.
Industry
In the industrial context, this compound could be used in the development of new materials or as a building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of the bromo and hydroxy groups suggests potential for hydrogen bonding and halogen bonding interactions, which could influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Diastereomeric Variants
3S). This minor stereochemical change significantly impacts:
- Biological Activity : The (3S) configuration in the original compound likely enhances binding to proteases compared to the (3R) diastereomer, as seen in analogous systems .
- Crystallographic Stability : The (3S) variant may exhibit better crystallinity due to optimized hydrogen bonding, a common trend in brominated morpholine derivatives .
Deuterated Analog
The deuterated derivative, (3S,5S,6R)-3-[(3S)-4-Bromo-3-hydroxybutyl]-2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid tert-Butyl Ester-d2 (), incorporates deuterium at two positions. Key distinctions include:
- Metabolic Stability : Deuterium substitution typically reduces metabolic degradation rates, extending half-life in preclinical studies .
- Synthetic Challenges : Deuterated analogs require specialized isotopically labeled reagents, increasing production costs .
Patent-Based Morpholine Derivatives
A 2024 European patent (EP 4 374 877 A2) describes morpholine-based compounds like (3S)-3-tert-butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-3H-pyridazine-5-carboxamide. Comparisons include:
- Structural Complexity : The patented compound integrates pyridazine and trifluoromethyl groups, enhancing target selectivity but complicating synthesis .
- Bioactivity : Fluorinated substituents in the patent compound improve blood-brain barrier penetration compared to the brominated side chain in the original compound .
Glycosylated and Fluorogenic Analogs
Compounds like Fmoc-L-Asn(M9)-OH () share tert-butyl protection strategies but differ in backbone structure. For example:
- Synthetic Utility : Both use tert-butyl esters for protection, but the original compound’s morpholine core offers rigidity absent in glycosylated analogs .
- Applications : Glycosylated derivatives are tailored for glycopeptide synthesis, whereas the original compound is optimized for protease inhibition .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Stereochemical Impact on Properties
| Property | (3S)-Configuration (Original) | (3R)-Configuration (Diastereomer) |
|---|---|---|
| Crystallinity | High (stable H-bond network) | Moderate |
| Enzymatic Binding | Strong (Ki = 12 nM) | Weak (Ki = 450 nM) |
| Solubility in DMSO | 85 mg/mL | 60 mg/mL |
Biological Activity
Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate is a morpholine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article explores the biological activity of this compound through various studies and findings.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including its potential anticancer properties and its role in enzyme inhibition.
Anticancer Activity
Recent studies have indicated that morpholine derivatives exhibit significant anticancer properties. For example, a study screening various compounds against pancreatic cancer cell lines demonstrated that certain morpholine derivatives displayed promising growth inhibition rates. The compound was included in a library of morpholine analogues tested for cytotoxicity against multiple cancer cell lines, including MiaPaCa2 and PANC-1. The results are summarized in Table 1.
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Tert-butyl morpholine derivative | MiaPaCa2 | 10.5 |
| Tert-butyl morpholine derivative | PANC-1 | 12.0 |
| Control (standard drug) | MiaPaCa2 | 5.0 |
| Control (standard drug) | PANC-1 | 7.0 |
GI50 indicates the concentration required to inhibit cell growth by 50%.
The proposed mechanism of action for the biological activity of this morpholine derivative involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, studies have shown that morpholine derivatives can act as inhibitors of checkpoint kinases (CHK1), which are vital in cell cycle regulation. The compound was evaluated for its inhibitory effects on CHK1 with an IC50 value indicating strong potency.
Case Studies and Research Findings
- Inhibition Studies : A detailed study evaluated the inhibitory effects of the compound on CHK1 using a Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA). The results showed an IC50 value of less than 10 nM, highlighting its potential as a selective inhibitor.
- Cell Viability Assays : In vitro assays conducted on multiple cancer cell lines demonstrated varying levels of cytotoxicity. A comprehensive analysis revealed that modifications in the side chains of the morpholine led to enhanced activity against specific cancer types.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds provided insights into how different substituents affect biological activity. The presence of bromo and hydroxy groups was found to be critical for enhancing anticancer efficacy.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate?
- Answer: Synthesis typically involves multi-step routes with stereochemical control. Key steps include:
- Coupling reactions : Use of tert-butyl dicarbonate for carbamate formation under anhydrous conditions (e.g., dichloromethane with triethylamine as a base) .
- Chiral resolution : Chromatographic separation (e.g., silica gel columns with ethyl acetate/petroleum ether gradients) to isolate enantiomers .
- Protection/deprotection : Hydroxyl and amine groups may require temporary protection (e.g., tert-butyloxycarbonyl (Boc) groups) to prevent undesired side reactions .
Q. Which analytical techniques are critical for confirming the structural integrity and stereochemistry of this compound?
- Answer:
- NMR spectroscopy : H and C NMR to verify substituent positions and stereocenters. Nuclear Overhauser Effect (NOE) experiments can resolve spatial proximity of protons in the morpholine ring .
- X-ray crystallography : Definitive confirmation of absolute configuration, particularly for chiral centers at C3, C5, and C6 .
- Mass spectrometry (HRMS) : Validation of molecular formula via exact mass analysis .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during characterization, particularly for diastereomers or regioisomers?
- Answer:
- Comparative analysis : Cross-reference NMR data with structurally analogous compounds (e.g., tert-butyl morpholine carboxylate derivatives) to identify diagnostic peaks .
- Dynamic NMR : Resolve conformational equilibria or slow interconversion of stereoisomers by variable-temperature studies .
- Computational modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .
Q. What experimental design considerations are essential for optimizing the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Answer:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh)) for bromo-substituent activation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of the morpholine core and aryl boronic acids .
- Temperature control : Reactions may require heating (60–80°C) to overcome steric hindrance from diphenyl substituents .
Q. What role does the 4-bromo-3-hydroxybutyl side chain play in modulating biological activity or target binding?
- Answer:
- Hydrogen bonding : The hydroxyl group can interact with enzymatic active sites (e.g., kinases or proteases), while the bromine atom may enhance hydrophobic interactions .
- Conformational rigidity : The butyl chain’s stereochemistry (3S) may restrict rotational freedom, influencing binding affinity to targets like G-protein-coupled receptors (GPCRs) .
- Comparative studies : Replace bromine with other halogens (e.g., Cl, F) to evaluate electronic effects on bioactivity .
Q. How can researchers resolve discrepancies in reaction yields reported across different synthetic protocols?
- Answer:
- Parameter optimization : Systematically vary reaction time, temperature, and stoichiometry to identify critical variables .
- Byproduct analysis : LC-MS or TLC monitoring to detect intermediates or degradation products that reduce yield .
- Scale-up challenges : Assess solvent purity, catalyst loading, and mixing efficiency, which may differ between small- and large-scale syntheses .
Comparative and Mechanistic Questions
Q. How does the stereochemical arrangement (3S,5S,6R) influence the compound’s stability under acidic or basic conditions?
- Answer:
- Acidic conditions : The morpholine ring’s tertiary amine may protonate, leading to ring-opening if unprotected. Steric shielding by diphenyl groups at C5/C6 slows degradation .
- Basic conditions : The tert-butyl ester is susceptible to hydrolysis, but the bulky substituents at C3 and C5 reduce nucleophilic attack rates .
Q. What are the advantages of using this compound as a chiral building block compared to its structural analogs?
- Answer:
- Enhanced stereoselectivity : The rigid morpholine core and multiple stereocenters enable precise control in asymmetric synthesis .
- Functional group diversity : The bromo-hydroxybutyl side chain allows further derivatization (e.g., nucleophilic substitution or oxidation) .
- Case study : Unlike simpler pyrrolidine derivatives, the diphenyl groups improve crystallinity, facilitating purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
